

Crystal Structure of 1,1,2,2-Tetraphenylethane: A Technical Guide

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Compound of Interest

Compound Name: 1,1,2,2-Tetraphenylethane

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An in-depth examination of the crystallographic structure and the methodologies for its determination, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the crystal structure of **1,1,2,2-tetraphenylethane**, a hydrocarbon featuring a central ethane backbone substituted with four phenyl rings. The spatial arrangement of these bulky phenyl groups dictates the molecule's conformation and packing in the solid state, which are critical parameters influencing its physical and chemical properties. This document summarizes the key crystallographic data, details the experimental procedures for its determination, and provides a visual representation of the experimental workflow.

Crystallographic Data

The crystal structure of **1,1,2,2-tetraphenylethane** has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This information is sourced from the Crystallography Open Database (COD) under deposition number 4126685, with the primary research published by Zhang et al. in the Journal of the American Chemical Society in 2017.^[1]

Parameter	Value
Chemical Formula	C ₂₆ H ₂₂
Molecular Weight	334.45 g/mol
Crystal System	Monoclinic
Space Group	C 1 2/c 1
a	17.6477 Å
b	5.8820 Å
c	17.6454 Å
α	90.00°
β	91.238°
γ	90.00°
Volume	1830.7 Å ³
Z	4
Calculated Density	1.213 g/cm ³
R-factor	0.0576

Experimental Protocols

The determination of the crystal structure of **1,1,2,2-tetraphenylethane** involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis. The general principles of these techniques are well-established in the field of small-molecule crystallography.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Synthesis of 1,1,2,2-Tetraphenylethane

A common method for the synthesis of **1,1,2,2-tetraphenylethane** involves the reductive coupling of a suitable precursor. While the specific synthesis protocol used by Zhang et al. for their single crystals is detailed in the supporting information of their publication, a general and

well-established procedure is the reductive coupling of diphenylmethyl chloride or a similar precursor.

General Protocol:

- **Reaction Setup:** A solution of the diphenylmethyl precursor is prepared in an appropriate aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon).
- **Reductant Addition:** A reducing agent, such as a low-valent metal (e.g., zinc or magnesium), is added to the solution.
- **Reaction:** The reaction mixture is stirred at a suitable temperature, often room temperature or slightly elevated, for a period sufficient to ensure complete conversion.
- **Workup:** The reaction is quenched, typically with an aqueous solution, and the organic product is extracted.
- **Purification:** The crude product is purified by techniques such as recrystallization or column chromatography to yield pure **1,1,2,2-tetraphenylethane**.

Single Crystal Growth

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography.^{[2][3][4]} For small organic molecules like **1,1,2,2-tetraphenylethane**, slow evaporation of a saturated solution is a common and effective method.

General Protocol:

- **Solvent Selection:** A suitable solvent or solvent mixture is chosen in which **1,1,2,2-tetraphenylethane** has moderate solubility.
- **Solution Preparation:** A saturated or near-saturated solution of the purified compound is prepared at room temperature or a slightly elevated temperature.
- **Slow Evaporation:** The solution is placed in a loosely covered container (e.g., a vial with a perforated cap) to allow for the slow evaporation of the solvent over several days or weeks.

- **Crystal Harvesting:** Once crystals of sufficient size and quality have formed, they are carefully harvested from the solution.

X-ray Data Collection and Structure Refinement

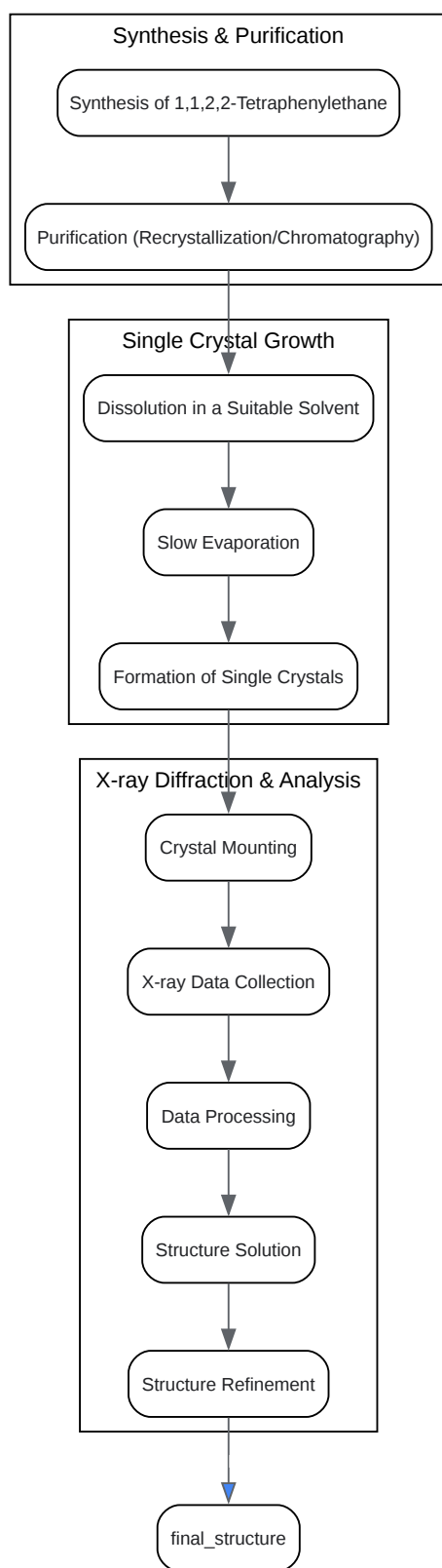
The final stage involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms.

General Protocol:

- **Crystal Mounting:** A suitable single crystal is mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images at various crystal orientations.
- **Data Processing:** The collected diffraction intensities are processed to correct for experimental factors and to determine the unit cell parameters and space group.
- **Structure Solution:** The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
- **Structure Refinement:** The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.

Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of **1,1,2,2-tetraphenylethane**.



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Experimental workflow for determining the crystal structure.

This in-depth guide provides a foundational understanding of the crystal structure of **1,1,2,2-tetraphenylethane** and the experimental methodologies employed in its determination. For researchers and professionals in drug development, this information can be valuable for understanding the solid-state properties of this and related molecular scaffolds.

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